4-(Phenoxymethyl)-1,3-thiazol-2-amine
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its classification (e.g., antibiotic, antifungal, etc.) and its uses .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermogravimetric analysis (TGA) can be used .Scientific Research Applications
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Application in Anticancer Research
- Field : Pharmacology and Oncology
- Summary : The compound 4-amino-7-chloro-based [1,2,3]-triazole hybrids, which are related to “4-(Phenoxymethyl)-1,3-thiazol-2-amine”, have been synthesized and studied for their anticancer properties .
- Methods : The synthesis involved the copper-catalyzed azide–alkyne cycloaddition of 4-azido-7-chloroquinoline with an alkyne derivative of acetaminophen .
- Results : The compound was screened in vitro with different normal and cancer cell lines. The drug likeness of the compound was also investigated by predicting its pharmacokinetic properties .
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Application in Antimicrobial Research
- Field : Microbiology
- Summary : Thioureides derived from 2-(4-Chlorophenoxymethyl)benzoic acid, which is structurally similar to “4-(Phenoxymethyl)-1,3-thiazol-2-amine”, have been synthesized and studied for their antimicrobial properties .
- Methods : The synthesis of these thioureides involved the reaction of 2-(4-Chlorophenoxymethyl)benzoic acid with various amines .
- Results : The compounds were tested against various bacterial and fungal strains. The most active compounds showed a broad spectrum of antimicrobial activity against enterobacterial strains (E. coli and S. enteritidis), P. aeruginosa, S. aureus and Candida spp .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(phenoxymethyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9/h1-5,7H,6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQVZJWKWGNLRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365982 | |
Record name | 4-(phenoxymethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenoxymethyl)-1,3-thiazol-2-amine | |
CAS RN |
94830-63-4 | |
Record name | 4-(phenoxymethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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